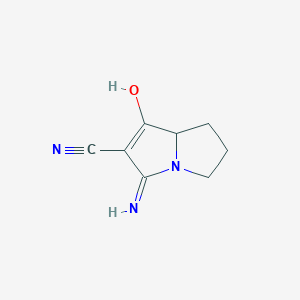

3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile

Description

3-Amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile is a bicyclic pyrrolizine derivative featuring a fused five-membered ring system with one nitrogen atom, an amino (-NH₂) group at position 3, a carbonyl (C=O) group at position 1, and a nitrile (-CN) substituent at position 2 (Figure 1).

Properties

IUPAC Name |

1-hydroxy-3-imino-5,6,7,8-tetrahydropyrrolizine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-4-5-7(12)6-2-1-3-11(6)8(5)10/h6,10,12H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXSGFMACBMLEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=C(C(=N)N2C1)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201174963 | |

| Record name | 3-Amino-5,6,7,7a-tetrahydro-1-oxo-1H-pyrrolizine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201174963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929974-22-1 | |

| Record name | 3-Amino-5,6,7,7a-tetrahydro-1-oxo-1H-pyrrolizine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201174963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a suitable amino acid derivative under specific reaction conditions, such as the use of a dehydrating agent and a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

3-Amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

Biology: The compound may serve as a probe or inhibitor in biochemical studies.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally related heterocycles (described in the evidence) to highlight differences in molecular architecture, functional groups, and synthetic approaches.

Table 1: Comparative Analysis of Key Features

Structural and Functional Differences

Ring Systems: The target compound’s pyrrolizine core (a bicyclic structure with one nitrogen) contrasts with the pyrimidoquinazoline (fused pyrimidine-quinazoline) and thiazolo-pyrimidine (thiazole-pyrimidine) systems in compounds 12 and 11b, respectively . The pyrano-pyrimidine derivative incorporates a pyran ring, offering oxygen-containing heterocyclic diversity.

Functional Groups: The amino group in the target compound distinguishes it from others lacking -NH₂, enabling hydrogen-bond donor capacity critical for molecular recognition . Sulfur-containing groups (e.g., thiazole in 11b and thioxo in the pyrano-pyrimidine compound) may influence redox reactivity and metal coordination .

Physicochemical Properties

- Hydrogen Bonding: The amino and carbonyl groups in the target compound likely participate in intermolecular hydrogen bonding, akin to the NH and C=O interactions observed in compound 12 . This could enhance crystallinity and solubility in polar solvents.

- Ring Puckering : The pyrrolizine ring’s puckering (predicted via Cremer-Pople analysis ) may adopt distinct conformations compared to planar heterocycles like thiazolo-pyrimidine, affecting ligand-receptor interactions.

Q & A

Q. Table 1: Comparative Reactivity of Analogues

| Compound | Functional Groups | Key Reactivity | Reference |

|---|---|---|---|

| 3-Amino-1-oxo-pyrrolizine-2-carbonitrile | Amino, Carbonitrile, Ketone | Nucleophilic substitution at NH₂; CN participates in cyclization | |

| 5-Acetyl-2-amino-tetrahydropyridine-3-carbonitrile | Acetyl, Amino, Carbonitrile | Acetyl group stabilizes enolate intermediates |

Q. Table 2: Spectroscopic Benchmarks

| Technique | Key Peaks/Signals | Diagnostic Use |

|---|---|---|

| IR | 2220 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O) | Confirms nitrile and carbonyl presence |

| -NMR | δ 2.2–3.4 (CH₂/CH₃), δ 7.0–8.0 (ArH) | Resolves ring substituents |

Guidance for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.